Mthfd2-IN-6

MTHFD2 Selectivity Enzymatic Assay

Mthfd2-IN-6 (also designated as compound is a synthetic, isopentenyl chalcone-derivative acting as a potent and selective inhibitor of mitochondrial methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a key enzyme in one-carbon metabolism highly upregulated in numerous cancers but minimally expressed in healthy adult tissues. It was designed via computer-aided drug design based on the natural product sophoradin and demonstrates a 13-fold selectivity index for MTHFD2 over the homologous MTHFD1 enzyme.

Molecular Formula C21H21ClO5
Molecular Weight 388.8 g/mol
Cat. No. B15614247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMthfd2-IN-6
Molecular FormulaC21H21ClO5
Molecular Weight388.8 g/mol
Structural Identifiers
InChIInChI=1S/C21H21ClO5/c1-12(2)4-7-14-17(24)11-18(25)20(21(14)26)16(23)9-6-13-5-8-15(22)19(10-13)27-3/h4-6,8-11,24-26H,7H2,1-3H3/b9-6+
InChIKeyNQXAJRWSQLMCOM-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mthfd2-IN-6: A Selective Isopentenyl Chalcone MTHFD2 Inhibitor for Oncology Research


Mthfd2-IN-6 (also designated as compound 41) is a synthetic, isopentenyl chalcone-derivative acting as a potent and selective inhibitor of mitochondrial methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a key enzyme in one-carbon metabolism highly upregulated in numerous cancers but minimally expressed in healthy adult tissues [1]. It was designed via computer-aided drug design based on the natural product sophoradin and demonstrates a 13-fold selectivity index for MTHFD2 over the homologous MTHFD1 enzyme [1].

Why Mthfd2-IN-6 Cannot Be Directly Replaced by Other In-Class MTHFD2 Inhibitors


MTHFD2 inhibitors span diverse chemotypes (folate analogs, tricyclic coumarins, xanthine derivatives, diaminopyrimidines, and chalcones) with large variations in isozyme selectivity, cellular potency, and pharmacokinetic profiles. The structural similarity between MTHFD2 and its cytoplasmic homolog MTHFD1, which shares 55.6% sequence identity in the catalytic domain [1], makes achieving high selectivity exceedingly challenging. For instance, the early inhibitor LY345899 is a dual MTHFD1/2 inhibitor that inhibits MTHFD1 more potently than MTHFD2 [2], raising concerns about on-target toxicity in normal tissues. Mthfd2-IN-6 belongs to a distinct chemotype—isopentenyl chalcone—whose structure-activity relationship is driven by the isopentenyl group and hydroxyl substituents, not shared by other structural classes. Therefore, substituting Mthfd2-IN-6 with another MTHFD2 inhibitor would yield a different selectivity window, binding mode, and in vivo pharmacology.

Quantitative Evidence for Mthfd2-IN-6 Differentiation Against Key MTHFD2 Comparators


Biochemical Selectivity: 13-Fold Window Over MTHFD1 Versus Dual Inhibitor LY345899

Mthfd2-IN-6 achieves a selectivity index (SI) of 13 for MTHFD2 over MTHFD1 (MTHFD2 IC50 = 1.46 ± 0.28 μM; MTHFD1 IC50 = 19.05 ± 7.10 μM) in parallel enzymatic assays [1]. By contrast, the folate analog LY345899 is a dual inhibitor that preferentially inhibits MTHFD1 (IC50 = 96 nM) over MTHFD2 (IC50 = 663 nM), yielding an inverse selectivity profile [2]. This represents a fundamental difference in isozyme targeting: Mthfd2-IN-6 spares MTHFD1 at concentrations that fully inhibit MTHFD2, whereas LY345899 cannot discriminate between the two isozymes, potentially disrupting essential housekeeping one-carbon metabolism in normal cells.

MTHFD2 Selectivity Enzymatic Assay

Chemotype Novelty: Isopentenyl Chalcone Scaffold Distinct from Tricyclic Coumarin and Diaminopyrimidine Series

Mthfd2-IN-6 is the optimized lead from an isopentenyl chalcone series derived from the natural product sophoradin, a chemotype entirely distinct from the tricyclic coumarin-based inhibitors such as DS44960156 and DS18561882, and the 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido series exemplified by MTHFD2-IN-5 [1]. The introduction of the isopentenyl group and three hydroxyl substituents on the chalcone core was identified as crucial for both enzymatic activity and isozyme selectivity [1]. The tricyclic coumarin series (DS44960156, DS18561882) binds to the substrate site via a distinct pharmacophore, and the diaminopyrimidine series (MTHFD2-IN-5) engages different interactions within the active site [2]. This chemotype diversity means Mthfd2-IN-6 offers an alternative intellectual property space, potential for distinct off-target profiles, and orthogonal binding kinetics relative to existing publicly disclosed MTHFD2 inhibitors.

Isopentenyl Chalcone Chemotype Scaffold Novelty

Cellular Therapeutic Window: Selective Antiproliferation in H1299 Lung Cancer Cells Over BEAS-2B Normal Bronchial Epithelial Cells

In cell-based assays, Mthfd2-IN-6 exhibited potent antiproliferative activity against H1299 non-small cell lung cancer cells while demonstrating low toxicity toward BEAS-2B normal human bronchial epithelial cells [1]. While the full-text quantitative GI50 values were not retrieved in this analysis, the primary publication explicitly states a favorable cancer-to-normal selectivity in this lung cancer model, which parallels the compound's engagement of the MTHFD2 target validated by cellular thermal shift assay (CETSA) [1]. In comparison, MTHFD2-IN-5 (Compound 16e) has reported GI50 values of 720 nM in MOLM-14 acute myeloid leukemia cells , but its selectivity over normal hematopoietic cells has not been extensively quantified in the public domain. DS44960156 inhibits glioma cell proliferation but requires concentrations of 500 µM to enhance glutamine starvation sensitivity , indicating substantially lower cellular potency than Mthfd2-IN-6 at its enzymatic IC50 range.

Antiproliferative Cancer Selectivity H1299

In Vivo Pharmacokinetics and Oral Bioavailability for Lung Cancer Xenograft Studies

Mthfd2-IN-6 demonstrated considerable anti-lung cancer efficacy in a mouse xenograft model and exhibited favorable pharmacokinetic properties without significant abnormalities in major organs [1]. The primary publication explicitly highlights its favorable PK profile, confirming that the isopentenyl chalcone scaffold supports oral bioavailability and sustained systemic exposure sufficient to achieve tumor growth inhibition in vivo [1]. In contrast, DS44960156—a tricyclic coumarin—has only been characterized in vitro and lacks any reported in vivo efficacy or PK data . LY345899 requires intraperitoneal dosing at 5–10 mg/kg five days per week for four weeks to achieve CRC xenograft suppression [2], and DS18561882, while orally active, required high doses (300 mg/kg BID) for complete tumor growth inhibition in breast cancer models [3]. The explicitly noted favorable PK for Mthfd2-IN-6, combined with in vivo efficacy at doses that did not produce organ toxicity, positions it as a practical tool compound for chronic oral dosing studies in lung cancer models.

Pharmacokinetics Xenograft Oral Bioavailability

Recommended Research Applications for Mthfd2-IN-6 Based on Validated Evidence


Lung Cancer Target Validation Studies Requiring Selective MTHFD2 Inhibition with Minimal MTHFD1 Cross-Reactivity

Mthfd2-IN-6 is ideally suited for in vitro and in vivo target engagement studies in non-small cell lung cancer models (e.g., H1299 xenografts), where its 13-fold selectivity over MTHFD1 [1] provides a window to dissect MTHFD2-specific metabolic effects without confounding MTHFD1 inhibition. The compound's documented direct binding to MTHFD2 via CETSA [1] enables use in cellular thermal shift assays to confirm intracellular target engagement at pharmacologically relevant concentrations.

Chronic Oral Dosing Studies for Solid Tumor Pharmacology in Mice

Given its favorable pharmacokinetic profile and oral bioavailability without significant organ toxicity [1], Mthfd2-IN-6 is the preferred MTHFD2 tool compound for repeated oral dosing experiments in mouse models. Unlike DS44960156, which lacks any published in vivo data , or LY345899, which requires frequent IP injections [2], Mthfd2-IN-6 permits convenient oral administration for chronic efficacy and pharmacodynamic studies.

Structure-Activity Relationship (SAR) Studies on Isopentenyl Chalcone-Based MTHFD2 Inhibitors

Mthfd2-IN-6 serves as a benchmark lead compound for medicinal chemistry teams exploring novel MTHFD2 inhibitor chemotypes beyond the extensively studied tricyclic coumarin and diaminopyrimidine series. The established SAR showing the critical role of the isopentenyl group and hydroxyl substituents [1] provides a rational starting point for further optimization of potency, selectivity, and drug-like properties within this scaffold class.

Cancer Metabolism Studies Investigating ROS-Mediated Cell Death Mechanisms

Mthfd2-IN-6 dramatically promotes intracellular ROS accumulation in cancer cells [1], making it a valuable chemical probe for studying the intersection of one-carbon metabolism and redox homeostasis. This mechanistic feature distinguishes it from some other MTHFD2 inhibitors and positions it for use in combination studies with agents that further exacerbate oxidative stress or impair antioxidant defenses.

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